molecular formula C21H21N3O4 B2608661 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide CAS No. 923386-91-8

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide

Cat. No.: B2608661
CAS No.: 923386-91-8
M. Wt: 379.416
InChI Key: ILMTVPUQAPGVBY-UHFFFAOYSA-N
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Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
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Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a compound that combines the oxadiazole scaffold with a dihydrobenzo[b][1,4]dioxin moiety. This combination is of significant interest due to the diverse biological activities exhibited by oxadiazole derivatives, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dihydrobenzo[b][1,4]dioxin : A bicyclic structure known for its biological activities.
  • 1,3,4-Oxadiazole : A heterocyclic compound that has shown promise in drug development due to its ability to interact with various biological targets.

Molecular Formula : C20H22N4O3
Molecular Weight : 366.42 g/mol
CAS Number : Not specified in the search results but can be derived from the molecular structure.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a range of biological activities primarily through:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Interference with Cell Signaling Pathways : The oxadiazole derivatives can disrupt various signaling pathways critical for tumor growth and survival .

Biological Activity

The biological activity of this compound has been assessed through various studies:

Anticancer Activity

  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against multiple cancer cell lines. For instance:
    • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 0.88 μM to 12 μM against different cancer cell lines .
    • Mechanistic Insights : The compound's ability to inhibit telomerase and HDAC has been highlighted as a mechanism contributing to its anticancer properties .

Antimicrobial and Other Activities

Research into other derivatives of oxadiazole suggests potential antimicrobial properties and anti-inflammatory effects. These activities are often linked to the compound's ability to modulate immune responses and inhibit bacterial growth .

Case Studies

Several case studies have explored the efficacy of related compounds:

  • Study 1 : A derivative similar to our compound was evaluated for its anticancer properties and found to significantly reduce tumor size in xenograft models.
  • Study 2 : Another study focused on the synthesis and evaluation of oxadiazole derivatives showed promising results in inhibiting bacterial growth alongside anticancer activity.

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

CompoundActivity TypeIC50 (μM)Target Enzyme/Pathway
Oxadiazole Derivative AAnticancer0.88Telomerase
Oxadiazole Derivative BAntimicrobial12Bacterial Cell Wall Synthesis
Oxadiazole Derivative CAnti-inflammatory5.8HDAC

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13(2)15-5-3-14(4-6-15)11-19(25)22-21-24-23-20(28-21)16-7-8-17-18(12-16)27-10-9-26-17/h3-8,12-13H,9-11H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMTVPUQAPGVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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